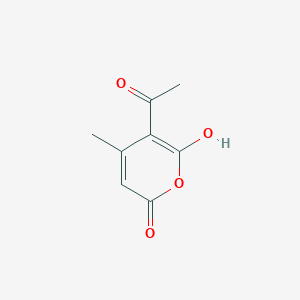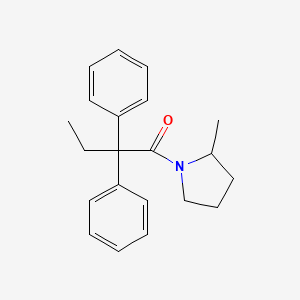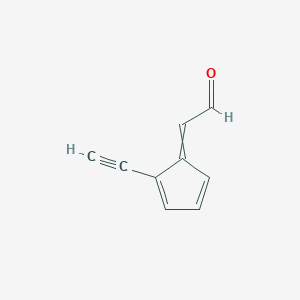![molecular formula C74H156N6O8 B13825197 2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate is a complex chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of ethylenediaminetetraacetic acid (EDTA) and is often used in research and industrial applications due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid with tetrabutylammonium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain a product that meets stringent quality standards. The compound is often supplied as a 30% solution for ease of handling and application .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate undergoes various chemical reactions, including complexation, substitution, and redox reactions. Its ability to form stable complexes with metal ions makes it a valuable reagent in analytical chemistry and coordination chemistry.
Common Reagents and Conditions: The compound reacts with metal ions such as calcium, magnesium, and iron under mild conditions. The reactions are typically carried out in aqueous solutions, and the pH is adjusted to optimize the complexation process. Common reagents used in these reactions include metal salts and buffers to maintain the desired pH .
Major Products Formed: The major products formed from the reactions of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, analytical chemistry, and as catalysts in chemical reactions .
Applications De Recherche Scientifique
Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate has a wide range of applications in scientific research. In chemistry, it is used as a chelating agent to sequester metal ions and prevent unwanted side reactions. In biology, it is employed in enzyme assays and as a stabilizing agent for proteins and nucleic acids. In medicine, it is used in diagnostic assays and as a component of certain pharmaceutical formulations. In industry, it is used in water treatment processes to remove heavy metals and in the production of high-purity chemicals .
Mécanisme D'action
The mechanism of action of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetate moiety binds to metal ions through its carboxylate and amine groups, forming a chelate ring. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The tetrabutylammonium cations provide solubility and stability to the compound in various solvents .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tetrakis(tetrabutylammonium) ethylenediaminetetraacetate include other EDTA derivatives such as disodium ethylenediaminetetraacetate and calcium disodium ethylenediaminetetraacetate. These compounds also function as chelating agents and have similar applications in various fields .
Uniqueness: What sets tetrakis(tetrabutylammonium) ethylenediaminetetraacetate apart from other EDTA derivatives is its enhanced solubility and stability in organic solvents. This property makes it particularly useful in applications where traditional EDTA derivatives may not be suitable. Additionally, the tetrabutylammonium cations provide unique interactions with other chemical species, further expanding its range of applications .
Propriétés
Formule moléculaire |
C74H156N6O8 |
|---|---|
Poids moléculaire |
1258.1 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium |
InChI |
InChI=1S/4C16H36N.C10H16N2O8/c4*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h4*5-16H2,1-4H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/q4*+1;/p-4 |
Clé InChI |
JPWJTVNTIDKPPQ-UHFFFAOYSA-J |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)




![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)


![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)

![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)

